molecular formula C14H14N2O6S B2978286 3-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid CAS No. 1009605-40-6

3-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Cat. No.: B2978286
CAS No.: 1009605-40-6
M. Wt: 338.33
InChI Key: QIEAQFXGXNJTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 3-[(2-ethoxy-2-oxoethyl)amino]benzoic acid, has the CAS number 23218-94-2 . It is used for proteomics research . The molecular formula is C11H13NO4 and it has a molecular weight of 223.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO4/c1-2-16-10(13)7-12-9-5-3-4-8(6-9)11(14)15/h3-6,12H,2,7H2,1H3,(H,14,15) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 223.23 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Excitatory Amino Acid Transporter Inhibition

One significant area of application for derivatives of the specified compound involves the inhibition of excitatory amino acid transporters (EAATs), particularly EAAT1. A study identified a new class of selective EAAT1 inhibitors, highlighting the compound's potential in neuropharmacology. This research underscores the structural requirements for EAAT1 activity, offering insights into the design of subtype-selective modulators for these transporters, which could be crucial for neurological disorder treatments (Hansen et al., 2016).

Antimicrobial Activity

Derivatives of 3-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid have been synthesized and evaluated for their antimicrobial properties. Research has demonstrated these compounds' efficacy against various bacterial and fungal strains, suggesting their potential as antimicrobial agents. This includes the development of new pyridine derivatives and oxadiazole derivatives based on 4-amino benzoic acid, indicating a broad spectrum of possible antimicrobial applications (Patel, Agravat, & Shaikh, 2011; Al-Zobaydi et al., 2016).

Anticancer Activity

Further investigations into the derivatives of this compound have revealed their anticancer activity. Studies on 4-thiazolidinones containing the benzothiazole moiety have reported antitumor screening against various cancer cell lines. These findings suggest the compound's derivatives as promising candidates for developing new anticancer agents, providing a foundation for future research in oncology (Havrylyuk et al., 2010).

Synthesis and Characterization

Research has also focused on the synthesis and structural characterization of novel derivatives, exploring their acid-base and redox behavior. Such studies are crucial for understanding the chemical properties of these compounds, which can inform their practical applications in various fields, including material science and pharmacology (Bem et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not specified in the current literature. Its use in proteomics research suggests it may interact with proteins in some way .

Future Directions

The future directions for this compound are not specified in the current literature. Given its use in proteomics research , it may have potential applications in the study of protein structure and function.

Properties

IUPAC Name

3-[[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S/c1-2-22-10(17)7-16-12(18)11(23-14(16)21)15-9-5-3-4-8(6-9)13(19)20/h3-6,11,15H,2,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEAQFXGXNJTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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